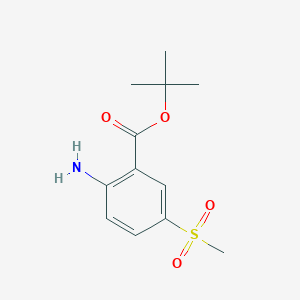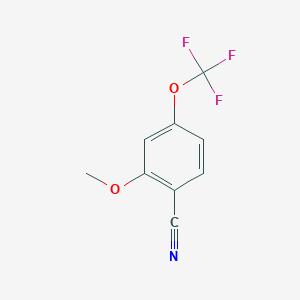
2-Méthoxypyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol . It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a sulfonamide group at the 3-position. This compound is typically found in a powder form and is used in various chemical and pharmaceutical applications .
Applications De Recherche Scientifique
2-Methoxypyridine-3-sulfonamide has several scientific research applications:
Mécanisme D'action
Target of Action
The primary targets of 2-Methoxypyridine-3-sulfonamide are Phosphatidylinositol 3-kinase (PI3K) and mammalian rapamycin receptor (mTOR) . PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism, making it an effective target for cancer treatment . mTOR is a central regulator of cell growth and proliferation, and inhibiting both PI3K and mTOR can simultaneously improve the efficiency of anti-tumor therapy .
Mode of Action
2-Methoxypyridine-3-sulfonamide interacts with its targets, PI3K and mTOR, by inhibiting their activities . This compound acts as a potent PI3K/mTOR dual inhibitor . The inhibition of these targets leads to changes in cell proliferation and survival, contributing to its anti-tumor effects .
Biochemical Pathways
The inhibition of PI3K and mTOR by 2-Methoxypyridine-3-sulfonamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and metabolism . The compound’s action leads to a decrease in the phosphorylation of AKT, an important downstream effector of PI3K . This results in the disruption of the pathway, affecting cell proliferation and survival .
Result of Action
The action of 2-Methoxypyridine-3-sulfonamide results in molecular and cellular effects that contribute to its anti-tumor activity . The compound can effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis of cancer cells . Furthermore, it can decrease the phosphorylation of AKT at a low concentration, disrupting the PI3K/AKT/mTOR pathway .
Analyse Biochimique
Biochemical Properties
2-Methoxypyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial enzymes involved in cell proliferation, survival, migration, and metabolism . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and leading to reduced phosphorylation of downstream targets such as AKT .
Cellular Effects
The effects of 2-Methoxypyridine-3-sulfonamide on various types of cells and cellular processes are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell function by modulating cell signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Additionally, it affects gene expression by downregulating the expression of genes involved in cell cycle progression and survival.
Molecular Mechanism
At the molecular level, 2-Methoxypyridine-3-sulfonamide exerts its effects through direct binding interactions with PI3K and mTOR enzymes . This binding inhibits the catalytic activity of these enzymes, leading to a decrease in the phosphorylation of AKT, a key downstream effector . The inhibition of AKT phosphorylation results in the suppression of cell survival signals and the induction of apoptotic pathways. Furthermore, the compound may also affect other signaling molecules and pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxypyridine-3-sulfonamide have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-Methoxypyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to adverse effects.
Metabolic Pathways
2-Methoxypyridine-3-sulfonamide is involved in metabolic pathways related to its role as an enzyme inhibitor. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes leads to alterations in cellular metabolism, including reduced glucose uptake and decreased ATP production .
Transport and Distribution
Within cells and tissues, 2-Methoxypyridine-3-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its binding affinity to these proteins, which can affect its localization and accumulation in different cellular compartments . This distribution pattern is crucial for its efficacy and toxicity profiles.
Subcellular Localization
The subcellular localization of 2-Methoxypyridine-3-sulfonamide is primarily within the cytoplasm, where it interacts with its target enzymes . The compound may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on its binding interactions and post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyridine-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-Methoxypyridine-3-sulfonamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce new functional groups to the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methoxypyridine-3-sulfonamide include other sulfonamide derivatives and methoxypyridine compounds. Examples include:
- 2-Methoxypyridine-3-sulfonic acid
- 2-Methoxypyridine-3-amine
- Sulfanilamide derivatives
Uniqueness
2-Methoxypyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-6-5(12(7,9)10)3-2-4-8-6/h2-4H,1H3,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBOIFAMZFTYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-5-(3-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2506233.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2506236.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)



![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)
